molecular formula C24H26F2N2O2 B10935603 (2E,2'E)-N,N'-hexane-1,6-diylbis[3-(4-fluorophenyl)prop-2-enamide]

(2E,2'E)-N,N'-hexane-1,6-diylbis[3-(4-fluorophenyl)prop-2-enamide]

Cat. No.: B10935603
M. Wt: 412.5 g/mol
InChI Key: SWYYYRWXVQCJPK-KAVGSWPWSA-N
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Description

(2E,2’E)-N,N’-hexane-1,6-diylbis[3-(4-fluorophenyl)prop-2-enamide] is a synthetic organic compound characterized by the presence of two fluorophenyl groups and a hexane-1,6-diylbis backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,2’E)-N,N’-hexane-1,6-diylbis[3-(4-fluorophenyl)prop-2-enamide] typically involves the reaction of hexane-1,6-diamine with 3-(4-fluorophenyl)prop-2-enoyl chloride. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2E,2’E)-N,N’-hexane-1,6-diylbis[3-(4-fluorophenyl)prop-2-enamide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(2E,2’E)-N,N’-hexane-1,6-diylbis[3-(4-fluorophenyl)prop-2-enamide] has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

    Materials Science: The compound is studied for its potential use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (2E,2’E)-N,N’-hexane-1,6-diylbis[3-(4-fluorophenyl)prop-2-enamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(3-Fluorophenyl)-3-(4-fluorophenyl)acrylamide
  • (2E)-3-(4’-Halophenyl)prop-2-enoyl sulfachlorpyridazine sodium salts
  • (2E)-3-(2H-Chromen-3-yl)-N-(4-fluorophenyl)acrylamide

Uniqueness

(2E,2’E)-N,N’-hexane-1,6-diylbis[3-(4-fluorophenyl)prop-2-enamide] is unique due to its hexane-1,6-diylbis backbone, which provides a distinct spatial arrangement of the fluorophenyl groups. This structural feature may confer specific properties, such as enhanced stability or unique binding interactions, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H26F2N2O2

Molecular Weight

412.5 g/mol

IUPAC Name

(E)-3-(4-fluorophenyl)-N-[6-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]hexyl]prop-2-enamide

InChI

InChI=1S/C24H26F2N2O2/c25-21-11-5-19(6-12-21)9-15-23(29)27-17-3-1-2-4-18-28-24(30)16-10-20-7-13-22(26)14-8-20/h5-16H,1-4,17-18H2,(H,27,29)(H,28,30)/b15-9+,16-10+

InChI Key

SWYYYRWXVQCJPK-KAVGSWPWSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCCCCCCNC(=O)/C=C/C2=CC=C(C=C2)F)F

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCCCCCNC(=O)C=CC2=CC=C(C=C2)F)F

Origin of Product

United States

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